(3-Chloropropyl)ethoxydimethylsilane

Surface modification Monolayer deposition Thin film characterization

(3-Chloropropyl)ethoxydimethylsilane (CAS 13508-63-9) is a difunctional organosilane with a single hydrolyzable ethoxy group, two non-hydrolyzable methyl groups, and a 3-chloropropyl organic moiety. This specific architecture places it within the chloroalkylsilane coupling agent family, but with a controlled reactivity profile distinct from its trialkoxy and dimethoxy analogs.

Molecular Formula C7H17ClOSi
Molecular Weight 180.75 g/mol
CAS No. 13508-63-9
Cat. No. B084952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloropropyl)ethoxydimethylsilane
CAS13508-63-9
Molecular FormulaC7H17ClOSi
Molecular Weight180.75 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)CCCCl
InChIInChI=1S/C7H17ClOSi/c1-4-9-10(2,3)7-5-6-8/h4-7H2,1-3H3
InChIKeyIIFBEYQLKOBDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3-Chloropropyl)ethoxydimethylsilane (CAS 13508-63-9) for Scientific Procurement


(3-Chloropropyl)ethoxydimethylsilane (CAS 13508-63-9) is a difunctional organosilane with a single hydrolyzable ethoxy group, two non-hydrolyzable methyl groups, and a 3-chloropropyl organic moiety [1]. This specific architecture places it within the chloroalkylsilane coupling agent family, but with a controlled reactivity profile distinct from its trialkoxy and dimethoxy analogs . Its molecular formula is C₇H₁₇ClOSi with a molecular weight of 180.75 g/mol, and it exists as a colorless liquid with a density of 0.932 g/cm³ at 25°C and a boiling point of 87°C at 30 Torr [2]. The compound serves as a key intermediate for synthesizing functional organosilanes and as a surface modifier where precisely controlled monolayer deposition is required [3].

Monolayer surface engineering — single hydrolyzable site enables controlled thin-film deposition
Organosilane intermediate — 3-chloropropyl group serves as electrophilic handle for further functionalization
Controlled hydrolysis profile — ethoxy leaving group offers slower kinetics vs. methoxy analogs, supporting formulation pot life

Why Generic Silane Substitution Fails: Critical Differentiation of (3-Chloropropyl)ethoxydimethylsilane


Chloroalkylsilanes cannot be treated as interchangeable commodities due to fundamental differences in hydrolysis kinetics, surface coverage behavior, and byproduct toxicity that directly impact experimental reproducibility and industrial process economics. Methoxy-functional analogs (e.g., 3-chloropropyltrimethoxysilane) hydrolyze significantly faster and release methanol—a toxic, regulated byproduct—while ethoxy analogs generate ethanol . Trialkoxy silanes (e.g., 3-chloropropyltriethoxysilane) tend to form uncontrolled multilayers due to extensive crosslinking, whereas difunctional mono-ethoxy silanes deposit as well-defined monolayers of predictable thickness [1]. Substituting an ethoxy with a methoxy group alters hydrolysis rate by orders of magnitude under identical conditions, fundamentally changing pot life in moisture-sensitive formulations [2]. Additionally, the dimethyl substitution on silicon reduces steric accessibility relative to trimethoxy or triethoxy analogs, modulating condensation reactivity [3]. These are not subtle academic distinctions—they dictate whether a surface modification protocol yields reproducible monolayers or irreproducible multilayers, and whether an industrial formulation maintains workable viscosity over hours or minutes .

Triethoxy analogs (e.g., 3-chloropropyltriethoxysilane) tend to form uncontrolled multilayers rather than well-defined monolayers due to extensive crosslinking.
Methoxy-functional silanes hydrolyze significantly faster and release methanol — a toxic, regulated byproduct — which may reduce formulation pot life and increase regulatory burden.
Dimethyl substitution on silicon reduces steric accessibility compared to trimethoxy or triethoxy analogs, altering condensation reactivity and surface coverage behavior.

Quantitative Evidence Guide: (3-Chloropropyl)ethoxydimethylsilane vs. Comparators


Controlled Monolayer Formation vs. Uncontrolled Multilayer Deposition from Trialkoxy Analogs

Direct comparative ellipsometry studies on structurally analogous (3-aminopropyl)silanes demonstrate that the mono-ethoxy, dimethyl-substituted architecture produces uniform monolayers of constant thickness (7–8 Å) throughout the entire reaction period, whereas the triethoxy analog produces thick, variable multilayers (6–100 Å) with rough surface morphology [1]. The diethoxy-methyl analog produces intermediate thickness (8–14 Å at 72 h) but shows time-dependent growth [2]. This controlled monolayer behavior stems from the single hydrolyzable site preventing uncontrolled crosslinking condensation that occurs with trifunctional silanes [3].

Monolayer control
Head-to-head
Target analog: constant 7–8 Å monolayer
Triethoxy analog: variable 6–100 Å multilayer
Supports reproducible monolayer deposition; triethoxy architecture introduces uncontrolled thickness variation.
Analog aminosilane comparison; chloro analog behavior structurally consistent.
Surface modification Monolayer deposition Thin film characterization

Ethoxy vs. Methoxy Hydrolysis Kinetics: Formulation Stability and Pot Life Differentiation

Comparative analysis of methoxylated versus ethoxylated organo-functional silanes establishes that ethoxy groups hydrolyze at a slower, more controlled rate than methoxy groups [1]. This kinetic difference translates directly to extended pot life in moisture-sensitive formulations. At typical hydrolysis pH conditions (acidic ~5, basic ~9), both methoxy and ethoxy silanes hydrolyze within 15 minutes at 2% silane concentrations; however, the initial hydrolysis rate difference affects early-stage condensation control [2]. The slower hydrolysis of ethoxy silanes provides a longer working window before viscosity buildup from condensation polymerization occurs .

Hydrolysis kinetics
Class-level
Ethoxy hydrolyzes slower than methoxy; order (acidic): Dimethoxy > Trimethoxy > Diethoxy > Triethoxy
Extended formulation pot life vs. methoxy analogs; may reduce premature condensation risk.
Class-level inference based on alkoxy group reactivity trends.
Hydrolysis kinetics Formulation stability Silane coupling

Significantly Lower Boiling Point vs. Triethoxy Analog for Distillation and Purification

Comparative physical property data across chloroalkylsilanes reveals a dramatic boiling point differential: (3-Chloropropyl)ethoxydimethylsilane boils at 87°C at 30 Torr (equivalent to approximately 167.6°C at 760 mmHg), whereas (3-chloropropyl)triethoxysilane boils at 220°C at atmospheric pressure [1][2]. This approximately 52°C difference at atmospheric pressure has substantial implications for purification by distillation and for downstream processing economics. Lower boiling point correlates with reduced energy requirements for distillation and gentler thermal conditions that minimize thermal degradation of the chloropropyl functionality .

Boiling point
Context-dependent
~167.6°C (atm. equiv.) vs. triethoxy analog ~220°C
Lower distillation temperature may reduce energy cost and thermal degradation of the chloropropyl group.
Cross-study comparison; pressure-adjusted values.
Physical properties Distillation Purification

Synthesis Selectivity: Quantitative Ethoxylation of Dimethylchlorosilane vs. Trichlorosilane Challenges

Patent literature documents a critical synthetic selectivity issue: when using batch reactor conditions, 3-chloropropyldimethylchlorosilane gives unsatisfactory performance compared to trichlorosilane or dichlorosilane analogs [1]. Without specialized continuous countercurrent processes, the conversion of the dimethylchlorosilane moiety to the ethoxy product achieves <80% conversion even with molar ethanol excess >5:1, whereas trichloropropylchlorosilane achieves 100% conversion and >95% selectivity under identical batch conditions [2]. This specificity arises from the lower reactivity of the dimethylchlorosilyl group toward ethanol compared to trichlorosilyl or methyldichlorosilyl groups [3]. The continuous countercurrent process disclosed in patents achieves conversions >90% and up to 100% with high selectivity [4].

Synthesis selectivity
Head-to-head
Batch process: limited conversion (5:1 ratio); Continuous process: up to 100% conversion, high selectivity
High-purity product requires sophisticated continuous manufacturing; batch methods may yield inconsistent quality.
Patent literature; dimethylchlorosilane reactivity lower vs. trichlorosilane.
Synthetic methodology Process chemistry Selectivity

Functional Group Comparison: Chloro- vs. Amino- vs. Mercapto-Silanes in Elastomer Reinforcement

Comparative studies in chloroprene rubber (CR) composites with precipitated silica evaluated three silane coupling agents: 3-aminopropyl triethoxysilane (APTES), 3-chloropropyl triethoxysilane (CPTES), and bis(3-triethoxysilylpropyl) tetrasulfide (TESPT) [1]. Results demonstrate that chloro-functional silanes (CPTES) reduce filler-filler interaction to a greater extent than amino-functional silanes (APTES), leading to superior compound processability [2]. However, amino and mercapto groups significantly enhance mechanical properties (tensile strength, modulus) more effectively than chloro groups due to enhanced rubber-filler interaction [3]. This trade-off defines the application niche: chloro-functional silanes prioritize processability over ultimate mechanical reinforcement [4].

Elastomer reinforcement
Class-level
Chloro-silane (CPTES) reduces filler-filler interaction more than amino-silane (APTES); mechanical reinforcement lower than mercapto-silane (TESPT)
Prioritize chloro-functional silane when processability is key; amino/mercapto for final mechanical properties.
Chloroprene rubber/silica composite study; Payne effect evaluation.
Rubber compounding Filler dispersion Mechanical properties

Lower Volatility and Improved Workplace Safety vs. Methoxy Analogs

Comparative technical data from silane manufacturers establishes that ethoxy-functional silanes exhibit lower volatility compared to their methoxy counterparts [1]. Additionally, hydrolysis of methoxysilanes releases methanol—classified as a toxic alcohol with strict occupational exposure limits and regulatory reporting requirements—whereas ethoxysilanes release ethanol, which presents significantly lower toxicity and regulatory burden . This distinction is codified in the hydrolysis byproduct profile: methoxy → methanol (Toxic, H225/H301/H311/H331/H370); ethoxy → ethanol (Flammable, lower toxicity) . The lower odor profile of ethoxysilanes also improves workplace acceptability and reduces ventilation requirements .

Volatility & safety
Class-level
Ethoxy silane: lower volatility, ethanol byproduct; Methoxy silane: higher volatility, methanol byproduct (H300-series toxicity)
Reduced regulatory and ventilation burden vs. methoxy analogs; may lower total cost of ownership.
Class-level inference based on alkoxy leaving group chemistry.
Industrial hygiene Volatile organic compounds Process safety

Optimal Application Scenarios for (3-Chloropropyl)ethoxydimethylsilane Procurement


Controlled Monolayer Deposition for Biosensor and Chromatography Surfaces

When surface modification requires precisely controlled monolayer deposition of uniform thickness rather than uncontrolled multilayers, (3-Chloropropyl)ethoxydimethylsilane provides the critical single-hydrolyzable-site architecture. As demonstrated by direct comparative ellipsometry of analogous aminosilanes, the mono-ethoxy, dimethyl-substituted structure yields constant 7–8 Å monolayers regardless of reaction duration, whereas triethoxy analogs produce variable multilayers up to 100 Å thick [1]. This predictable surface coverage is essential for biosensor sensitivity optimization, HPLC stationary phase reproducibility, and any application where surface chemistry must be precisely defined rather than approximated. Procurement should prioritize high-purity material (≥97%) with documented low moisture exposure during manufacturing and storage .

Synthesis of Functional Organosilanes via Nucleophilic Substitution of Chloropropyl Group

The 3-chloropropyl moiety serves as an electrophilic handle for synthesizing amino-, mercapto-, epoxy-, and quaternary ammonium-functional silanes through nucleophilic substitution [1]. The dimethyl substitution on silicon provides steric differentiation from trimethoxy or triethoxy analogs, potentially modulating the accessibility of the silicon center during subsequent functionalization steps . The ethoxy group's slower hydrolysis compared to methoxy analogs reduces premature condensation during synthetic workup . When procuring for this application, material with well-characterized chloropropyl content (confirmed by NMR or titration) is essential, as residual hydrolysis products reduce coupling efficiency in subsequent functionalization [2].

Moisture-Sensitive Adhesive and Sealant Formulations Requiring Extended Pot Life

In one- or two-component adhesive and sealant formulations where working time (pot life) directly impacts manufacturing economics, ethoxy-functional silanes offer measurable advantages over methoxy analogs. The slower hydrolysis kinetics of ethoxy groups provide a longer working window before condensation-induced viscosity buildup [1]. At 2% silane concentration, both ethoxy and methoxy silanes hydrolyze within 15 minutes at typical pH ranges, but the rate differential is significant in the early stages where formulation handling matters most . Additionally, the ethanol byproduct presents lower toxicity and odor concerns than methanol, reducing ventilation requirements and improving operator acceptance in industrial settings . Procurement specifications should confirm ethoxy content and low free chloride levels that could catalyze premature condensation.

Silicone Polymer Synthesis as Chain Terminator and End-Capping Agent

In silicone polymer synthesis, mono-functional ethoxysilanes with two non-hydrolyzable methyl groups serve as chain terminators and end-capping agents that control molecular weight distribution without introducing additional crosslinking sites [1]. The single ethoxy group reacts stoichiometrically with silanol chain ends, terminating polymer growth while the chloropropyl group remains available for subsequent functionalization of the chain terminus . Compared to methoxy analogs, the ethoxy-terminated chain end exhibits different reactivity in subsequent condensation reactions, affecting polymer architecture . This application requires material with precisely defined monofunctionality—any contamination with difunctional or trifunctional silanes will introduce unintended crosslinking and alter polymer molecular weight distribution [2].

Application
Selection Property
Validation Focus
Controlled monolayer deposition
Single hydrolyzable site architecture
Film thickness uniformity and surface coverage reproducibility
Functional organosilane synthesis
Electrophilic 3-chloropropyl handle
Chloropropyl content and reactivity in nucleophilic substitution
Moisture-sensitive adhesive/sealant formulations
Controlled ethoxy hydrolysis rate
Pot life extension and byproduct toxicity profile
Silicone polymer end-capping
Monofunctional ethoxysilane with dimethyl stabilization
Molecular weight control without unintended crosslinking

Technical Documentation Hub

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